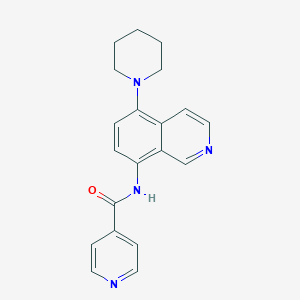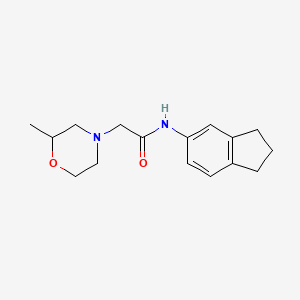
5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione, also known as CCMI, is a chemical compound that has been studied for its potential applications in the field of medicine. This compound is of interest due to its unique structure and potential therapeutic properties. In
Mécanisme D'action
The exact mechanism of action of 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione is not fully understood. However, studies have suggested that 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione may exert its therapeutic effects by inhibiting key enzymes and signaling pathways involved in cancer development and progression. 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a critical role in cancer invasion and metastasis. 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has been shown to have several biochemical and physiological effects. Studies have demonstrated that 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has antioxidant properties, which may help to protect cells from oxidative damage and reduce the risk of cancer development. 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has also been shown to have anti-inflammatory effects, which may help to reduce inflammation and prevent the development of chronic diseases such as cancer, cardiovascular disease, and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has also been shown to have low toxicity, making it a safe compound to use in cell culture and animal studies. However, there are also limitations to using 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione in lab experiments. The synthesis of 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione is a challenging process that requires specialized equipment and expertise. Additionally, the exact mechanism of action of 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione is not fully understood, which may limit its potential applications in the field of medicine.
Orientations Futures
There are several future directions for research on 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione. One area of interest is the development of 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione-based therapies for cancer treatment. Studies have shown that 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has potent anticancer effects, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the development of 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione-based therapies for other diseases, such as cardiovascular disease and diabetes. 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has been shown to have anti-inflammatory and antioxidant effects, which may make it a promising candidate for the treatment of these diseases. Finally, further research is needed to determine the exact mechanism of action of 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione, which may help to identify new therapeutic targets and applications for this compound.
Conclusion:
In conclusion, 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione is a chemical compound that has been studied for its potential applications in the field of medicine. The synthesis of 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione is a challenging process that requires careful control of reaction conditions and purification methods. 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has been shown to have several therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. Further research is needed to determine the potential applications of 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione in the field of medicine and to identify new therapeutic targets for this compound.
Méthodes De Synthèse
5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 4-chlorobenzaldehyde with methyl acetoacetate to form 4-(4-chlorophenyl)-3-buten-2-one. This intermediate is then reacted with methylamine to form 5-(4-chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione. The synthesis of 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione is a challenging process that requires careful control of reaction conditions and purification methods to obtain a high yield and purity of the final product.
Applications De Recherche Scientifique
5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has been studied for its potential applications in the field of medicine. Several studies have investigated the therapeutic properties of 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione, including its anti-inflammatory, antioxidant, and anticancer effects. 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-9(2)8-17-12(18)14(3,16-13(17)19)10-4-6-11(15)7-5-10/h4-7H,1,8H2,2-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFIRDMVPUTJKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C(NC1=O)(C)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7461990.png)
![6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7461992.png)
![4-[2-[2-(4-Methoxyphenyl)azepan-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one](/img/structure/B7461994.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462014.png)
![8-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462015.png)


![2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B7462036.png)

![1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7462054.png)
![4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7462055.png)
